molecular formula C12H11NO3 B3001361 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid CAS No. 78358-23-3

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid

Cat. No. B3001361
CAS RN: 78358-23-3
M. Wt: 217.224
InChI Key: YMYGLYURHOIYKG-UHFFFAOYSA-N
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Description

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The indole structure is versatile and can be functionalized at various positions to yield a wide range of compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the Friedel-Crafts acylation is a common approach to introduce acyl groups into the indole framework. Ethyl 1H-indole-2-carboxylate can undergo acylation at different positions, primarily at the C3 or C5 position of the indole nucleus, depending on the acylating reagents used . Additionally, the synthesis of formyl-substituted indole-2-carboxylates can be accomplished by transforming a sulfomethyl group to a formyl function, as demonstrated in the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of related compounds such as ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate has been determined by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . Similarly, the structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid has been elucidated using X-ray diffraction, revealing the presence of hydrogen bonds that generate a three-dimensional network in the crystal .

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. The palladium-catalyzed coupling reactions of 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester with different partners yield 2-substituted indoles, which is a testament to the reactivity of the indole moiety and its potential for further functionalization . Moreover, indole compounds can influence the formation of ethylene from 1-aminocyclopropane-1-carboxylic acid (ACC) in the presence of horseradish peroxidase, showcasing the role of indoles in biochemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as formyl or carboxyl groups can affect the compound's solubility, melting point, and reactivity. The crystallographic data, such as unit cell dimensions and space group, provide insights into the solid-state properties of these compounds . The antitumor activities of certain indole derivatives, as well as their inhibitory concentrations (IC50 values), are indicative of their potential therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Indole Derivatives : 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various indole derivatives. For example, ethyl 5-formyl-1H-indole-2-carboxylates have been prepared from related sulfomethyl groups, demonstrating the compound's role in synthesizing aldehydes from indoles (Pete, Parlagh, & Tőke, 2003).
  • Transformation in Chemical Reactions : The compound's transformation abilities are highlighted in studies where sulfomethyl groups are transformed into formyl functions, leading to various substituted indole carboxylates (Pete, Szöllösy, & Szokol, 2006).

Applications in Organic Chemistry

  • Acylation Processes : It serves as a substrate in acylation processes, where ethyl indole-2-carboxylates are reacted with carboxylic acids to produce acylindole carboxylates, demonstrating its utility in the modification of indole compounds (Murakami et al., 1985).
  • Role in Oligomerization : The compound plays a role in oligomerization reactions with thiols, leading to the production of various indole-carboxylic acid derivatives, which are important in organic synthesis (Mutulis et al., 2008).

Extraction and Isolation

  • Marine Sponge Constituents : It has been identified as a constituent in marine sponges, such as Xetospongia testudinaria, showcasing its presence in natural products and the potential for novel compound discovery (Wen-han, 2007).

Novel Compound Synthesis

  • Synthesis of Complex Molecules : The compound is involved in the synthesis of complex molecules like furoindole derivatives, demonstrating its versatility in creating diverse chemical structures (Grinev, Chizhov, & Vlasova, 1977).

Natural Source Discovery

  • Discovery in Marine Sponges : Its discovery as a natural product in marine sponges like Ircinia sp. indicates its biological significance and potential for bioprospecting (Abdjul et al., 2015).

Catalytic and Synthetic Reactions

  • Catalytic Reactions : This compound is key in catalytic reactions, such as hydrogenations and carboxylations, further highlighting its utility in complex chemical syntheses (Nemoto et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Indoles, including 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are important future directions .

properties

IUPAC Name

1-ethyl-3-formylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYGLYURHOIYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid

CAS RN

78358-23-3
Record name 1-ethyl-3-formyl-1H-indole-2-carboxylic acid
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